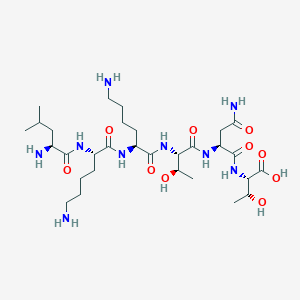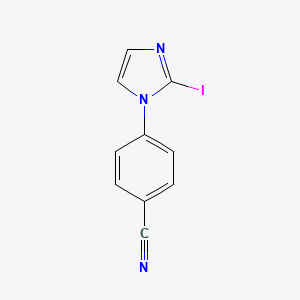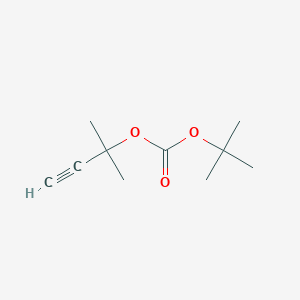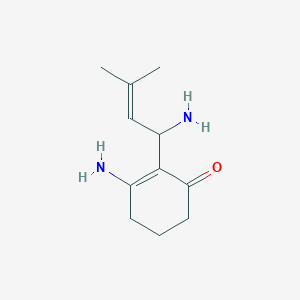
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- is an organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring
Métodos De Preparación
The synthesis of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be achieved through several methods. One common method involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another approach is the microwave-assisted synthesis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in coupling reactions and serve as a catalyst or ligand in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-inflammatory, analgesic, and neuroprotective activities . Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it is utilized in the production of thermoset resins and thermosetting polymers .
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to possess D2 receptor antagonistic activity, which contributes to its neuroprotective effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2H-1,3-Benzoxazine-2-thione, 3,4-dihydro-3-phenyl- can be compared with other similar compounds such as 3,4-dihydro-2H-1,4-benzoxazine and 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine These compounds share a similar core structure but differ in their substituents and functional groups
Propiedades
Número CAS |
647849-49-8 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H11NOS/c17-14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 |
Clave InChI |
MSXAKNBNBUCKEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OC(=S)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)




![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
